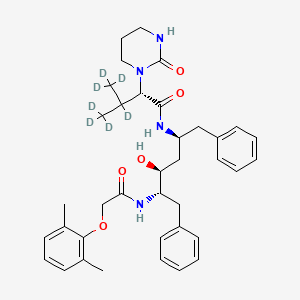
Lopinavir-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lopinavir-d7 is a deuterated form of Lopinavir, an antiretroviral drug used primarily in the treatment of HIV-1 infections. Lopinavir is a protease inhibitor that works by inhibiting the activity of the HIV-1 protease enzyme, which is essential for the maturation of infectious virus particles. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Lopinavir due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lopinavir-d7 can be synthesized using a variety of methods. One common approach involves the incorporation of deuterium atoms into the Lopinavir molecule through hydrogen-deuterium exchange reactions. This process typically involves the use of deuterated solvents and catalysts under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as hot melt extrusion and solid lipid nanoparticle formulation have been explored to enhance the bioavailability and stability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Lopinavir-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols and amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be characterized using spectroscopic techniques .
Applications De Recherche Scientifique
Lopinavir-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and metabolic pathways.
Biology: Employed in the study of HIV-1 protease inhibition and viral replication.
Medicine: Investigated for its potential use in treating other viral infections, such as COVID-19.
Industry: Utilized in the development of advanced drug delivery systems and formulations
Mécanisme D'action
Lopinavir-d7 exerts its effects by inhibiting the HIV-1 protease enzyme, which is crucial for the cleavage of viral polyproteins into functional proteins. This inhibition prevents the maturation of infectious virus particles, thereby blocking the replication of the virus. The molecular targets include the active site of the HIV-1 protease enzyme, and the pathways involved are related to the viral replication cycle .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ritonavir: Another protease inhibitor often used in combination with Lopinavir to enhance its bioavailability.
Saquinavir: A protease inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Nelfinavir: Another protease inhibitor used in the treatment of HIV-1 infections.
Uniqueness
Lopinavir-d7 is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. Its combination with Ritonavir also makes it more effective in inhibiting HIV-1 protease compared to other protease inhibitors .
This compound continues to be a valuable compound in scientific research, offering insights into the treatment of viral infections and the development of advanced therapeutic strategies.
Propriétés
Formule moléculaire |
C37H48N4O5 |
|---|---|
Poids moléculaire |
635.8 g/mol |
Nom IUPAC |
(2S)-3,4,4,4-tetradeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide |
InChI |
InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34-/m0/s1/i1D3,2D3,25D |
Clé InChI |
KJHKTHWMRKYKJE-JMONXNCVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3C)C)O)N4CCCNC4=O)C([2H])([2H])[2H] |
SMILES canonique |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



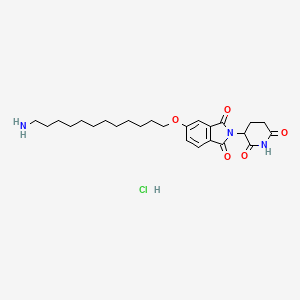

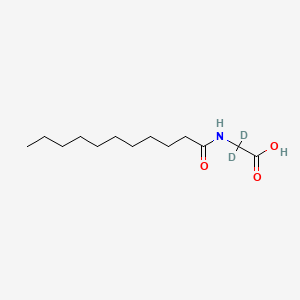
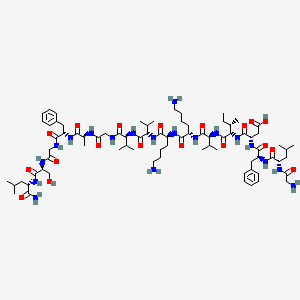
![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-{(1S)-1-[4-(trifluoromethyl)phenyl]butyl}-1H-benzimidazole-7-carboxamide](/img/structure/B15138232.png)

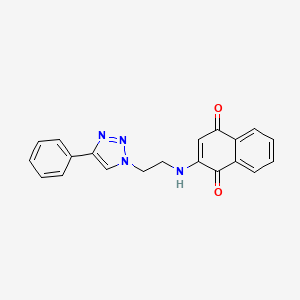

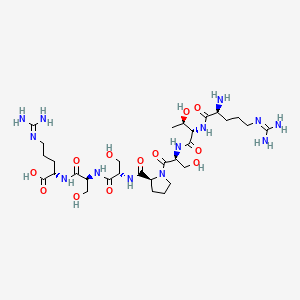
![[(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate](/img/structure/B15138291.png)
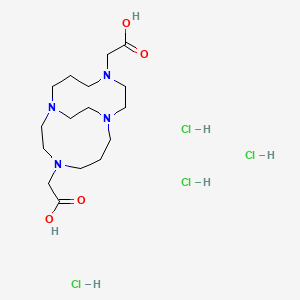

![(1R)-1-[4-[6-azanyl-5-(trifluoromethyloxy)pyridin-3-yl]-1-(3-fluoranyl-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-tris(fluoranyl)ethanol](/img/structure/B15138309.png)
